(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid hydrochloride
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid hydrochloride: is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. This compound is often utilized in the field of organic chemistry for the synthesis of peptides and other bioactive molecules.
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis of this compound typically involves the Fmoc protection of an amino acid. The amino group of the amino acid is protected by reacting it with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA).
Hydrochloride Formation: The protected amino acid is then converted to its hydrochloride salt by treating it with hydrochloric acid (HCl).
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques to streamline the production.
Types of Reactions:
Deprotection: The Fmoc group can be removed by treating the compound with a base such as piperidine or diethylamine, resulting in the free amino group.
Coupling Reactions: The compound can be used in peptide coupling reactions to form peptide bonds with other amino acids or peptide fragments.
Oxidation and Reduction: The amino group can undergo oxidation to form a nitro group or reduction to form an amine.
Common Reagents and Conditions:
Deprotection: Piperidine or diethylamine in dichloromethane (DCM).
Coupling Reactions: Coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Tin(II) chloride (SnCl2) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Deprotection: Free amino acid.
Coupling Reactions: Peptides.
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid hydrochloride: is widely used in scientific research due to its role as a protecting group in peptide synthesis. It is essential for the assembly of complex peptides and proteins, which are crucial for studying biological processes and developing therapeutic agents. Additionally, this compound is used in the synthesis of bioactive molecules, such as enzyme inhibitors and receptor ligands, which have applications in medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through its role as a protecting group in peptide synthesis. The Fmoc group prevents the amino group from reacting prematurely, allowing for the stepwise assembly of peptide chains. The compound does not directly interact with biological targets but facilitates the synthesis of molecules that can modulate biological pathways.
Molecular Targets and Pathways Involved:
Peptide Synthesis: The compound is involved in the formation of peptide bonds, which are essential for the structure and function of proteins.
Enzyme Inhibition: The synthesized peptides can act as enzyme inhibitors, modulating various biochemical pathways.
Comparison with Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid hydrochloride: is similar to other Fmoc-protected amino acids used in peptide synthesis. its unique structure and reactivity make it particularly useful for specific applications. Some similar compounds include:
Fmoc-Glycine: Used for the synthesis of short peptides.
Fmoc-Alanine: Commonly used in peptide synthesis for its simplicity.
Fmoc-Valine: Utilized in the synthesis of more complex peptides.
These compounds share the Fmoc protecting group but differ in their side chains, which can influence their reactivity and applications.
Properties
IUPAC Name |
(2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4.ClH/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23);1H/t17-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZJZMPLVCKMOE-LMOVPXPDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCN)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704888 | |
Record name | (2S)-4-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
366491-49-8 | |
Record name | (2S)-4-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.